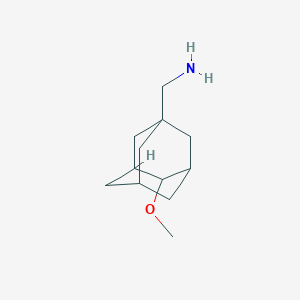
(4-Methoxyadamantan-1-YL)methanamine
Cat. No. B8696089
M. Wt: 195.30 g/mol
InChI Key: HQHATJRPHSWUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08440720B2
Procedure details


To 16A (30 mg, 0.10 mmol) in was added HBr (30% in HOAc) 1 mL and the mixture was stirred at rt for 2 h. Ether (10 mL×2) was added and the resulting precipitate was collected and dried under vacuum to give the title compound as hydrogen bromide salts (16). LC-MS (ESR): m/z=196 [M+H]+.
Name
16A
Quantity
30 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]12[CH2:18][CH:13]3[CH2:14][CH:15]([CH2:17][CH:11]([CH:12]3[O:19][CH3:20])[CH2:10]1)[CH2:16]2)(C)(C)C.Br>CCOCC>[CH3:20][O:19][CH:12]1[CH:13]2[CH2:18][C:9]3([CH2:8][NH2:7])[CH2:16][CH:15]([CH2:17][CH:11]1[CH2:10]3)[CH2:14]2
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at rt for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
